molecular formula C19H20N2O2 B11082098 1-[2-(azepan-1-yl)-2-oxoethyl]benzo[cd]indol-2(1H)-one

1-[2-(azepan-1-yl)-2-oxoethyl]benzo[cd]indol-2(1H)-one

Cat. No.: B11082098
M. Wt: 308.4 g/mol
InChI Key: JWIJQACHPKZOJZ-UHFFFAOYSA-N
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Description

1-[2-(azepan-1-yl)-2-oxoethyl]benzo[cd]indol-2(1H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-[2-(azepan-1-yl)-2-oxoethyl]benzo[cd]indol-2(1H)-one involves multiple steps, typically starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-[2-(azepan-1-yl)-2-oxoethyl]benzo[cd]indol-2(1H)-one undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[2-(azepan-1-yl)-2-oxoethyl]benzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets within cells. Studies have shown that it can enter cancer cells via polyamine transporters localized in lysosomes, leading to autophagy and apoptosis . The compound induces crosstalk between autophagy and apoptosis, which enhances its anticancer effects. Additionally, it has been shown to exhibit strong fluorescence, making it useful as an imaging agent .

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

1-[2-(azepan-1-yl)-2-oxoethyl]benzo[cd]indol-2-one

InChI

InChI=1S/C19H20N2O2/c22-17(20-11-3-1-2-4-12-20)13-21-16-10-6-8-14-7-5-9-15(18(14)16)19(21)23/h5-10H,1-4,11-13H2

InChI Key

JWIJQACHPKZOJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

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